4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide
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Overview
Description
This compound is a benzohydrazide derivative with a trifluoromethylpiperidine group . Benzohydrazides are a class of compounds that have been studied for their potential biological activities. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, often enhancing the biological activity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Scientific Research Applications
Analgesic Potential
A study has shown that a series of derivatives of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol, which is structurally similar to the compound , have been synthesized and tested for their analgesic potential . Most of these compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . They were found to be effective in relieving pain in the presence of naloxone .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . While the specific compound has not been directly linked to this reaction, it’s worth noting that organoboron reagents, which are structurally similar, have been used in this process .
Pharmacophore Model Design
The compound and its derivatives could be used in the study of designing pharmacophore models for analgesics . Pharmacophore models are used in drug design to identify and optimize bioactive compounds .
Synthesis of Novel Derivatives
The compound could serve as a base structure for the synthesis of novel derivatives with potential therapeutic applications .
Future Directions
properties
IUPAC Name |
4-chloro-N-[(E)-[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O/c21-17-5-3-15(4-6-17)19(28)26-25-13-14-1-7-18(8-2-14)27-11-9-16(10-12-27)20(22,23)24/h1-8,13,16H,9-12H2,(H,26,28)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYUBTYPRKQMW-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide |
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